3-bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine
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Overview
Description
3-bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 3-bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses aryl or heteroaryl boronic acids and a tandem catalyst system such as XPhosPdG2/XPhos to avoid debromination . The reaction conditions are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura cross-coupling reactions under controlled conditions to ensure consistency and efficiency. The use of microwave-assisted synthesis can further enhance the reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
3-bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine or chlorine atoms are replaced by other functional groups.
Coupling Reactions: Such as Suzuki–Miyaura cross-coupling, which is used to introduce aryl or heteroaryl groups.
Common Reagents and Conditions
Reagents: Aryl or heteroaryl boronic acids, palladium catalysts (e.g., XPhosPdG2/XPhos), and bases like potassium carbonate.
Major Products
The major products formed from these reactions are often arylated derivatives of this compound, which can be further functionalized for various applications .
Scientific Research Applications
3-bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored as a scaffold for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives have shown inhibitory activity against monoamine oxidase B, an enzyme involved in neurodegenerative disorders . The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine
- 3-bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- 5,7-dichloro-3-ethylpyrazolo[1,5-a]pyrimidine
Uniqueness
3-bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 5-position and the presence of both bromine and chlorine atoms make it a versatile intermediate for further functionalization and application in various fields .
Properties
CAS No. |
672325-29-0 |
---|---|
Molecular Formula |
C8H7BrClN3 |
Molecular Weight |
260.5 |
Purity |
95 |
Origin of Product |
United States |
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